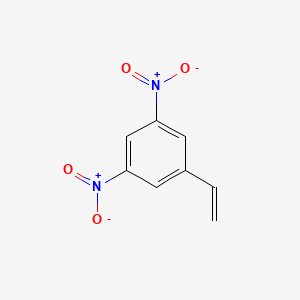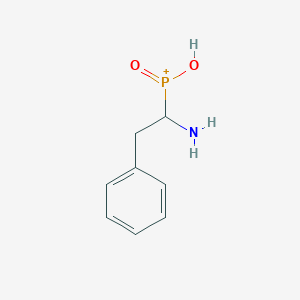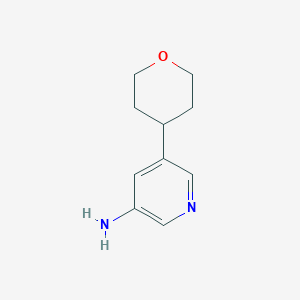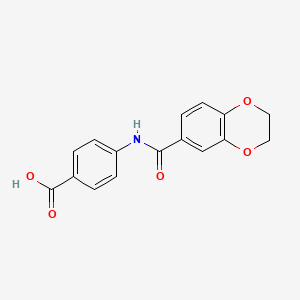
4-(2,3-Dihydro-1,4-benzodioxine-6-carbonylamino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3-Dihydro-1,4-benzodioxine-6-carbonylamino)benzoic acid is a complex organic compound that features a benzodioxin ring fused with a benzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydro-1,4-benzodioxine-6-carbonylamino)benzoic acid typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with ethylene glycol under acidic conditions.
Attachment of the Benzoic Acid Moiety: The benzoic acid moiety is introduced through a Friedel-Crafts acylation reaction, where the benzodioxin ring is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Amidation Reaction: The final step involves the formation of the amide bond between the benzodioxin ring and the benzoic acid moiety. This can be achieved by reacting the benzodioxin derivative with 4-aminobenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-(2,3-Dihydro-1,4-benzodioxine-6-carbonylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, nitro compounds.
科学研究应用
4-(2,3-Dihydro-1,4-benzodioxine-6-carbonylamino)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism of action of 4-(2,3-Dihydro-1,4-benzodioxine-6-carbonylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid
- 1,4-Benzodioxin, 2,3-dihydro-6-nitro-
- Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-
Uniqueness
4-(2,3-Dihydro-1,4-benzodioxine-6-carbonylamino)benzoic acid is unique due to its specific combination of a benzodioxin ring and a benzoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C16H13NO5 |
|---|---|
分子量 |
299.28 g/mol |
IUPAC 名称 |
4-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)benzoic acid |
InChI |
InChI=1S/C16H13NO5/c18-15(17-12-4-1-10(2-5-12)16(19)20)11-3-6-13-14(9-11)22-8-7-21-13/h1-6,9H,7-8H2,(H,17,18)(H,19,20) |
InChI 键 |
KTOQLMSEMTTYOY-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
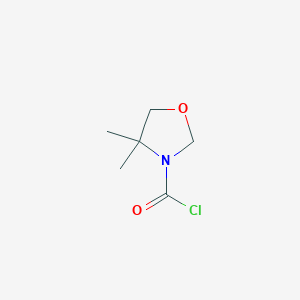
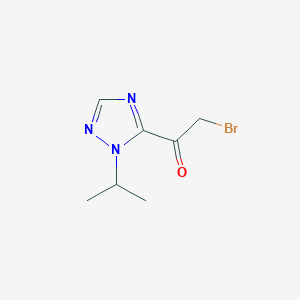
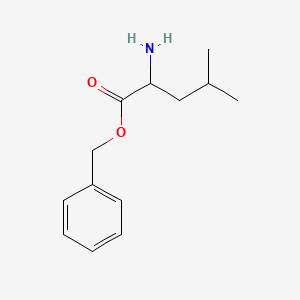
![5-Fluoro-2-iodobenzo[d]thiazole](/img/structure/B8784198.png)
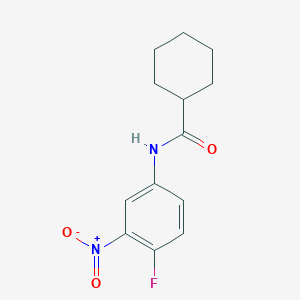
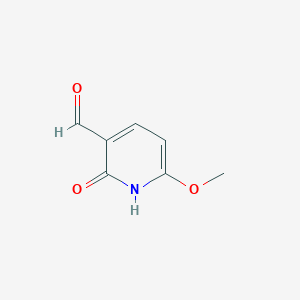
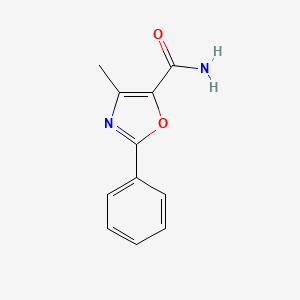
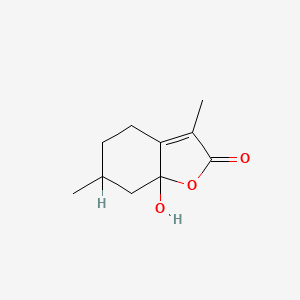
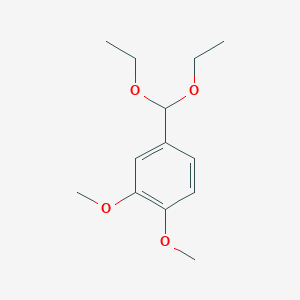
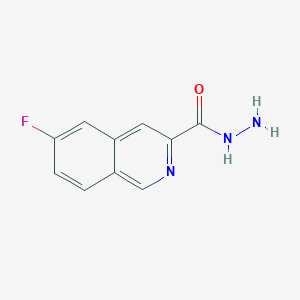
![2-(3-acetylpyrrolo[2,3-c]pyridin-1-yl)acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B8784256.png)
